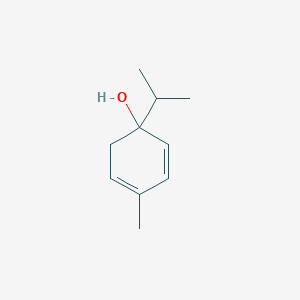
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine
Descripción general
Descripción
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, a phenoxy group, and a cyanohydrin moiety, making it a versatile molecule for chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-phenoxybenzaldehyde.
Cyanohydrin Formation: The aldehyde group of 4-fluoro-3-phenoxybenzaldehyde reacts with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the cyanohydrin.
Chiral Induction: To obtain the (S)-enantiomer, a chiral catalyst or chiral auxiliary is used during the cyanohydrin formation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of chiral catalysts in large-scale production is crucial to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine undergoes various chemical reactions, including:
Oxidation: The cyanohydrin group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyanohydrin group can yield primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzoic acid.
Reduction: 4-Fluoro-3-phenoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine involves its interaction with specific molecular targets. The cyanohydrin moiety can act as a nucleophile, participating in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-phenoxybenzaldehyde: Lacks the cyanohydrin group, making it less versatile in certain reactions.
4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the cyanohydrin, used in different contexts.
4-Fluoro-3-phenoxybenzylamine: A reduction product, with distinct biological activities.
Uniqueness
(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine is unique due to its chiral nature and the presence of both a fluorine atom and a cyanohydrin group. This combination of features makes it a valuable compound for asymmetric synthesis and various research applications.
Propiedades
IUPAC Name |
(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOXXUKFQPTJS-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510254 | |
| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81496-30-2 | |
| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)


![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)


